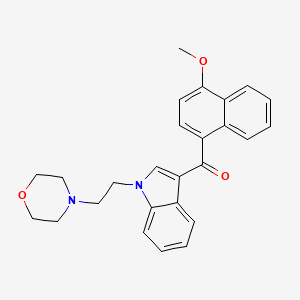

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone

Description

Properties

IUPAC Name |

(4-methoxynaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-30-25-11-10-22(19-6-2-3-8-21(19)25)26(29)23-18-28(24-9-5-4-7-20(23)24)13-12-27-14-16-31-17-15-27/h2-11,18H,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHSUXWDDKWTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168133 | |

| Record name | JWH-198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166599-76-4 | |

| Record name | (4-Methoxy-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166599-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166599764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-198 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53IGM38PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Synthetic Pathways

Synthesis of 4-Methoxynaphthalene-1-carbonyl Chloride

Oxidation of 4-Methoxynaphthalene

4-Methoxynaphthalene undergoes oxidation using chromium trioxide (CrO3) in acetic acid to yield 4-methoxynaphthalene-1-carboxylic acid.

Reaction Conditions :

- Substrate: 4-Methoxynaphthalene (1.0 equiv).

- Oxidizing Agent: CrO3 (2.5 equiv), glacial acetic acid.

- Temperature: 80–90°C, 6–8 hours.

Formation of Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl2) to generate the acyl chloride:

$$

\text{4-Methoxynaphthalene-1-carboxylic acid} + \text{SOCl}2 \rightarrow \text{4-Methoxynaphthalene-1-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.

Synthesis of 1-(2-Morpholin-4-ylethyl)-1H-indole

Alkylation of Indole

Indole is alkylated at the nitrogen using 2-chloroethylmorpholine under basic conditions:

$$

\text{Indole} + \text{ClCH}2\text{CH}2\text{N}(\text{C}2\text{H}4)_2\text{O} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Morpholin-4-ylethyl)-1H-indole}

$$

Key Parameters :

- Base: Sodium hydride (NaH, 1.2 equiv).

- Solvent: Dimethylformamide (DMF), 0°C to room temperature.

- Reaction Time: 12 hours.

Purification

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Coupling of Fragments A and B

Friedel-Crafts Acylation

The indole derivative reacts with 4-methoxynaphthalene-1-carbonyl chloride in the presence of a Lewis acid:

$$

\text{1-(2-Morpholin-4-ylethyl)-1H-indole} + \text{4-Methoxynaphthalene-1-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{JWH-198}

$$

Optimized Conditions :

- Catalyst: Anhydrous aluminum chloride (AlCl3, 1.5 equiv).

- Solvent: Dichloromethane, reflux for 4–6 hours.

- Yield: ~65–70%.

Alternative Coupling Methods

Analytical Characterization

Optimization Strategies and Challenges

Yield Improvement

Chemical Reactions Analysis

Types of Reactions

JWH 198 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the naphthoyl and indole moieties .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like bromine or chlorine, and the reactions are typically carried out in organic solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

Major Products

The major products formed from these reactions include halogenated derivatives and oxidized forms of JWH 198, which can be further studied for their pharmacological properties .

Scientific Research Applications

Cannabinoid Receptor Agonism

JWH-198 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction suggests potential applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases. Studies have shown that synthetic cannabinoids can modulate pain pathways and reduce inflammation through their action on these receptors .

Antitumor Activity

Recent investigations into the compound's anticancer properties have revealed promising results. In vitro studies demonstrate that JWH-198 exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human tumor cells, showing mean GI50 values indicative of its potency . These findings suggest that JWH-198 could be developed into a therapeutic agent for cancer treatment.

Pain Management

Due to its cannabinoid receptor agonism, JWH-198 may be beneficial in managing chronic pain conditions. Its mechanism of action aligns with the therapeutic effects observed with other cannabinoids, making it a candidate for further exploration in pain relief protocols .

Neurological Disorders

The neuroprotective properties associated with cannabinoid receptor activation suggest that JWH-198 might be useful in treating neurological disorders such as multiple sclerosis and Alzheimer's disease. Research indicates that cannabinoids can help mitigate neuroinflammation and promote neuronal survival .

Case Studies

Mechanism of Action

JWH 198 exerts its effects by binding to the CB1 cannabinoid receptors in the brain and peripheral tissues . This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the modulation of ion channels . The compound’s high affinity for the CB1 receptor results in potent psychoactive effects, making it a subject of interest for both therapeutic and recreational use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the naphthoylindole class of SCRAs. Key structural analogs and their pharmacological distinctions are outlined below:

Table 1: Structural and Functional Comparison of Selected SCRAs

Key Findings:

Morpholine vs. This modification may decrease abuse liability compared to alkylated analogs .

Methoxy Positioning : The 4-methoxy group on naphthalene (JWH-200, JWH-081) enhances receptor binding compared to unsubstituted (JWH-018) or phenyl-substituted (RCS-4) derivatives .

Pharmacological Profiles: JWH-200 exhibits CB1 partial agonism, similar to JWH-018 but with lower efficacy due to steric hindrance from the morpholine group . Unlike pravadoline, which lacks cannabimimetic activity, JWH-200's naphthalenylmethanone core is critical for receptor interaction .

Legal and Research Status

- Regulatory Status : JWH-200 is classified as a controlled substance in multiple jurisdictions due to its structural similarity to prohibited SCRAs like JWH-018 .

- Research Applications: Studies focus on its metabolic pathways and neurotoxicity, particularly its slower degradation compared to non-morpholine analogs .

Biological Activity

The compound (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone , also known as JWH-198, is a synthetic cannabinoid that has garnered interest due to its potential biological activities, particularly its interactions with cannabinoid receptors. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C22H30N2O2

- Molecular Weight : 354.4858 g/mol

- InChI : InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3

JWH-198 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. The binding affinity of JWH-198 for these receptors is significantly higher than that of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. This high affinity suggests a potent biological activity that could translate into both therapeutic effects and adverse reactions.

Receptor Binding Affinity

Research indicates that JWH-198 exhibits high binding affinity for the CB1 receptor (Ki values in the low nanomolar range). This affinity is crucial for its psychoactive effects, which include alterations in mood, perception, and cognition.

| Receptor | Binding Affinity (Ki) |

|---|---|

| CB1 | ~10 nM |

| CB2 | ~30 nM |

Effects on Locomotor Activity

Studies have shown that JWH-198 induces significant changes in locomotor activity in animal models. A dose-dependent decrease in activity was observed, indicating a sedative effect similar to other cannabinoids.

| Dose (mg/kg) | Locomotor Activity Change |

|---|---|

| 1 | Minor decrease |

| 3 | Moderate decrease |

| 10 | Significant decrease |

Case Study 1: Analgesic Properties

A study investigating the analgesic properties of JWH-198 found that administration led to a notable reduction in pain response during formalin tests in rodents. The compound's mechanism appears to involve modulation of nociceptive pathways through CB1 receptor activation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of JWH-198 against oxidative stress-induced neuronal damage. Results indicated that JWH-198 could mitigate cell death in neuronal cultures exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases.

Toxicological Profile

While the biological activity of JWH-198 shows promise, it is essential to consider its toxicological profile. Reports indicate potential adverse effects such as:

- Psychoactive Effects : High doses can lead to anxiety, paranoia, and hallucinations.

- Cardiovascular Effects : Increased heart rate and blood pressure have been noted.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for synthesizing (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a multi-step procedure involving indole functionalization and coupling with a methoxynaphthoyl moiety. Key steps include refluxing intermediates (e.g., 4-chloro-2-(1H-indol-1-yl)aniline) with morpholine derivatives under ethanol or THF, followed by purification via column chromatography. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (70–90°C), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation) . Yield improvements (e.g., 16–90%) are achieved by controlling stoichiometry and using anhydrous conditions .

Q. How is the compound characterized structurally, and what analytical techniques validate purity?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry via characteristic shifts (e.g., indole NH protons at δ 10.98 ppm; methoxy groups at δ 3.8–4.0 ppm) .

- HPLC : Assess purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : Validate molecular weight (e.g., 384.47 g/mol for JWH-200) via high-resolution ESI-MS .

Q. What are the primary pharmacological targets of this compound, and how is receptor affinity determined?

- Methodology : The compound acts as a cannabinoid receptor modulator, primarily targeting CB2 receptors. Competitive binding assays using radiolabeled ligands (e.g., [³H]CP55,940) on transfected HEK293 cells quantify affinity (Ki values). Functional activity (agonist/antagonist) is assessed via cAMP inhibition or β-arrestin recruitment assays . Evidence suggests structural similarity to GW405833, a CB2 partial agonist, and AM630, a CB2 antagonist, highlighting its dual modulation potential .

Q. What physicochemical properties influence its biological activity?

- Key Properties :

- LogP : ~5.4 (high lipophilicity), favoring blood-brain barrier penetration but limiting aqueous solubility .

- Topological Polar Surface Area (TPSA) : 31.2 Ų, indicating moderate permeability .

- Hydrogen Bonding : No donors, 2 acceptors, reducing metabolic clearance .

Advanced Research Questions

Q. How does the compound perform in in vivo neuroprotection models, and what experimental designs address translational relevance?

- Methodology : Rodent models (e.g., chronic constriction injury for neuropathy) assess efficacy. Dosing regimens (1–10 mg/kg, i.p. or oral) are optimized based on plasma half-life (t₁/₂ ~2–4 hours). Behavioral assays (e.g., von Frey filaments for pain response) and histopathology (e.g., neuronal survival in spinal cord) validate neuroprotection. Co-administration with CB2 antagonists (e.g., AM630) confirms receptor specificity .

Q. What computational approaches predict its binding mode to cannabinoid receptors?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CB2. The morpholinoethyl group occupies a hydrophobic pocket near transmembrane helix 3, while the methoxynaphthoyl moiety forms π-π stacking with Trp253. Free energy calculations (MM/PBSA) validate stability .

Q. How do ADMET properties influence its candidacy for preclinical development?

- Key Findings :

- Absorption : High Caco-2 permeability (log Papp >1.5 × 10⁻⁶ cm/s) predicts >80% oral bioavailability .

- Metabolism : CYP3A4/2D6-mediated oxidation of the morpholine ring generates polar metabolites, detected via LC-MS/MS .

- Toxicity : Ames test negative; hERG inhibition (IC₅₀ >10 μM) suggests low cardiac risk .

Q. What structure-activity relationships (SAR) guide the design of analogs with improved potency?

- SAR Insights :

- Indole Substitution : 5-Methoxy groups enhance CB2 affinity (Ki ~20 nM vs. ~50 nM for unsubstituted analogs) .

- Morpholine Chain : Ethyl linkers improve metabolic stability over methyl .

- Naphthoyl Position : 4-Methoxy substitution optimizes receptor activation vs. 6- or 7-methoxy isomers .

Q. How can contradictory data on receptor activation vs. antagonism be resolved?

- Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.